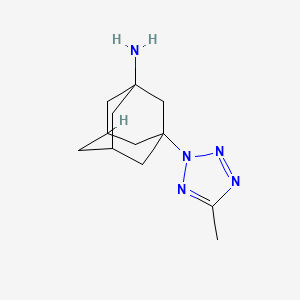

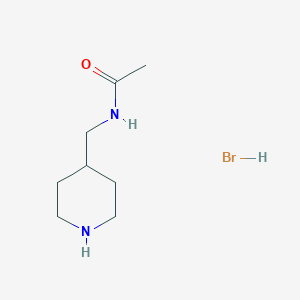

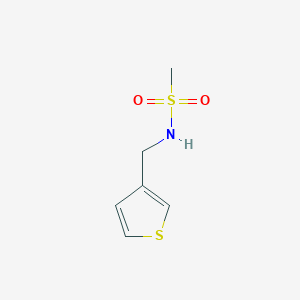

![molecular formula C15H14N2O2 B1420264 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one CAS No. 1099622-05-5](/img/structure/B1420264.png)

3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one

Vue d'ensemble

Description

The compound “3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one” is a chemical compound with potential biological activities12. However, there is limited information available about this specific compound. It’s important to note that the compound’s structure includes a methoxyphenyl group and an indolone group, which are common in many biologically active compounds1.

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis3. However, the specific synthesis process for “3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one” is not readily available in the literature.

Molecular Structure Analysis

The molecular structure of “3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one” is not explicitly mentioned in the literature. However, the compound likely contains a methoxyphenyl group and an indolone group based on its name12.Chemical Reactions Analysis

The specific chemical reactions involving “3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one” are not detailed in the available literature. However, compounds with similar structures have been involved in various chemical reactions, including those mentioned in the synthesis analysis section3.Physical And Chemical Properties Analysis

The specific physical and chemical properties of “3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one” are not readily available in the literature. However, similar compounds have been described with various properties678.Applications De Recherche Scientifique

Chemical Reactions and Transformations

The compound 3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one and its derivatives have been a subject of interest in various chemical reactions and transformations. For instance, it has been involved in reactions under mildly basic conditions leading to products like isoindigo. These reactions highlight its utility in creating diverse chemical structures through processes such as Eschenmoser coupling reactions, ring transformations, and dimerizations. Such chemical versatility is pivotal for the synthesis of complex molecules in medicinal chemistry and material science (Kammel et al., 2015).

Synthesis of Complex Molecules

The compound is also instrumental in synthesizing various complex molecules with potential biological activities. For example, its derivatives have been used to synthesize imidazo[1,2-a]pyridines and indoles, showcasing its role in creating heterocyclic structures that are commonly found in biologically active molecules (Khalafy et al., 2002). Furthermore, it's involved in the synthesis of substituted 3-(Aryl)- and 3-(Heteroaryl)indoles with noted antibacterial potency, emphasizing its significance in developing new therapeutic agents (Al-Hiari et al., 2006).

Pharmaceutical Research

In pharmaceutical research, the compound's analogs have shown high affinity for human receptors, such as the galanin Gal3 receptor, indicating its potential in developing treatments for neurological conditions (Konkel et al., 2006). Moreover, its derivatives have been explored for neuroprotection after strokes, further highlighting its relevance in therapeutic contexts (Dischino et al., 2003).

Antimicrobial Activity

The antimicrobial evaluation of certain derivatized compounds involving this chemical structure has been reported, demonstrating its importance in the search for new antimicrobial agents (Thadhaney et al., 2010). This aspect is crucial, especially in the era of increasing antibiotic resistance.

Antitumor Activity

Its role in the synthesis of novel antineoplastic agents has been explored, providing insights into its potential utility in cancer treatment (Nguyen et al., 1990). The synthesis of such molecules is paramount in the continuous search for more effective and selective cancer therapies.

Safety And Hazards

The safety and hazards associated with “3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one” are not explicitly mentioned in the literature. However, similar compounds have been described with various safety considerations9.

Orientations Futures

Future research on similar compounds should focus on developing new animal models that better recapitulate the pathophysiology of diseases in humans10. This may involve the use of multiple toxins or genetic models that more closely mimic the disease. Additionally, further research could focus on the synthesis of novel derivatives with potent biological activity11.

Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one”. Further research and studies are needed to provide a more comprehensive understanding of this compound.

Propriétés

IUPAC Name |

3-(4-methoxyanilino)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-19-11-8-6-10(7-9-11)16-14-12-4-2-3-5-13(12)17-15(14)18/h2-9,14,16H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUCRSMGSNYTLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-methoxyphenyl)amino]-1,3-dihydro-2H-indol-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

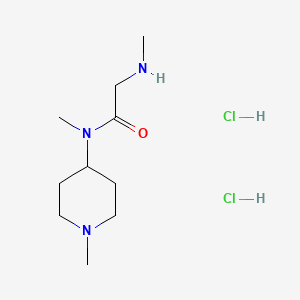

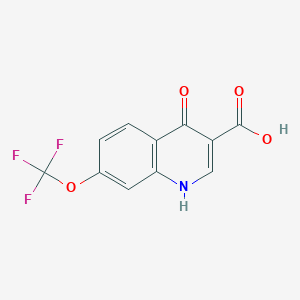

![2,7-Dichloro-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1420191.png)

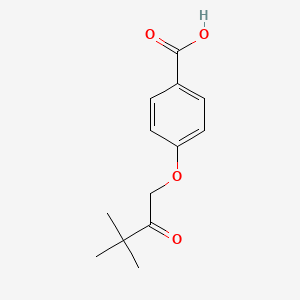

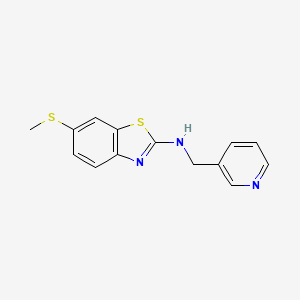

![5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1420194.png)

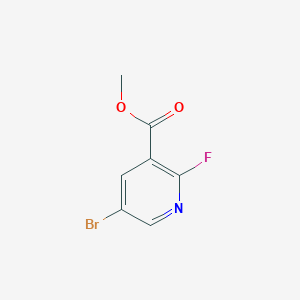

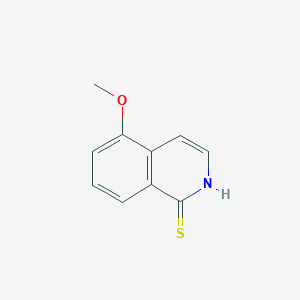

![6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1420195.png)

![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)